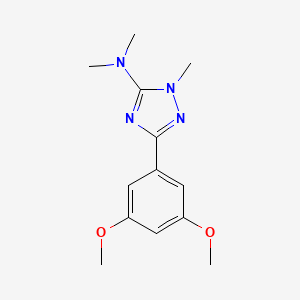![molecular formula C12H14F3NO3 B5629370 1-PYRROLIDINYL{5-[(2,2,2-TRIFLUOROETHOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B5629370.png)
1-PYRROLIDINYL{5-[(2,2,2-TRIFLUOROETHOXY)METHYL]-2-FURYL}METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-PYRROLIDINYL{5-[(2,2,2-TRIFLUOROETHOXY)METHYL]-2-FURYL}METHANONE is a complex organic compound that features a pyrrolidine ring, a trifluoroethoxy group, and a furan ring
Méthodes De Préparation
The synthesis of 1-PYRROLIDINYL{5-[(2,2,2-TRIFLUOROETHOXY)METHYL]-2-FURYL}METHANONE involves several steps. One common method includes the rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidin-2-ones. This process involves the use of rhodium catalysts to facilitate the oxidation and subsequent trifluoroethoxylation of the pyrrolidin-2-one substrate . The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
1-PYRROLIDINYL{5-[(2,2,2-TRIFLUOROETHOXY)METHYL]-2-FURYL}METHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like TEMPO and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of α,β-unsaturated-γ-butyrolactams .
Applications De Recherche Scientifique
This compound has several scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of novel biologically active compounds. Its unique structure allows for the exploration of new pharmacophores and the development of drugs with improved efficacy and selectivity .
Mécanisme D'action
The mechanism of action of 1-PYRROLIDINYL{5-[(2,2,2-TRIFLUOROETHOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in its structure allows it to bind to various biological targets, potentially modulating their activity. This binding can lead to changes in the biological pathways involved, resulting in the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
1-PYRROLIDINYL{5-[(2,2,2-TRIFLUOROETHOXY)METHYL]-2-FURYL}METHANONE can be compared with other similar compounds, such as 2-(1-PYRROLIDINYL)-5-(TRIFLUOROMETHYL)PYRIDINE and 3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine-2-carbothioamide . These compounds share similar structural features, such as the pyrrolidine ring and trifluoroethoxy group, but differ in their specific chemical properties and applications. The unique combination of the furan ring and trifluoroethoxy group in this compound sets it apart from these similar compounds, providing it with distinct chemical and biological properties.
Propriétés
IUPAC Name |
pyrrolidin-1-yl-[5-(2,2,2-trifluoroethoxymethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3/c13-12(14,15)8-18-7-9-3-4-10(19-9)11(17)16-5-1-2-6-16/h3-4H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTSJIQEZPCSAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)COCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804438 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]methyl]-2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]acetamide](/img/structure/B5629290.png)

![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-[2-(pyrrolidin-1-ylcarbonyl)phenoxy]piperidine](/img/structure/B5629308.png)
![[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-(5-methyl-1-propylpyrazol-4-yl)methanone](/img/structure/B5629311.png)

![[(1S,5R)-6-(2H-benzotriazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone](/img/structure/B5629318.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B5629324.png)
![{methyl[(3-methylpyridin-2-yl)methyl]amino}[4-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B5629329.png)

![6-(methoxymethyl)-N-methyl-N-[(5-methyl-2-thienyl)methyl]pyrimidin-4-amine](/img/structure/B5629345.png)

![(4S)-3-[(3-isopropylisoxazol-5-yl)methyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5629352.png)


